Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Description
The compound 4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid is a structurally complex molecule featuring a pentanoic acid backbone modified with multiple amino and carbonyl groups. Its structure includes a 4-methoxynaphthalen-2-yl substituent, a phenyl group, and interconnected amide linkages. Its synthesis likely involves peptide coupling or multi-step organic reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOMIGLBMQVNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073031 | |
| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Off-white odorless granules; [Air Products MSDS] | |
| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
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| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | |
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CAS No. |
106246-33-7 | |
| Record name | Methylenebis(3-chloro-2,6-diethylaniline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106246-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylbenzenamine) | |
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| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
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| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
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| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl | |
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| Record name | 4,4-methylenebis-3-(chloro-2,6-diethyl)-aniline | |
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| Record name | 4,4′-Methylenebis[3-chloro-2,6-diethylbenzenamine] | |
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Biochemical Analysis
Cellular Effects
Dosage Effects in Animal Models
In animal models, the LD50 (lethal dose, 50%) of 4,4’-Methylenebis(3-chloro-2,6-diethylaniline) is greater than 5000 mg/kg for oral administration and greater than 2000 mg/kg for dermal administration This suggests that the compound has a relatively low toxicity
Biological Activity
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] (commonly referred to as MDA or 4,4'-methylenebis(3-chloro-2,6-diethylaniline)) is a chemical compound that has garnered attention due to its biological activity and potential health risks. This article provides an in-depth analysis of its biological effects based on various studies and assessments.
- Chemical Formula : C₁₈H₁₈Cl₂N₂
- Molar Mass : 379.37 g/mol
- Density : 1.24 g/cm³
- Melting Point : 88 - 90 °C
- Solubility : Slightly soluble in water (0.02 mg/L) .
Toxicological Effects
Case Studies
-
Occupational Exposure :
A study monitoring urine samples from workers exposed to structurally related dianilines reported concentrations of MDA ranging from <0.5 to 100 µg/L, indicating significant exposure even with protective measures . -
Animal Studies :
In a subacute toxicity study involving rats, doses of MDA at 1000 mg/kg bw/day resulted in severe toxicity including emaciation and death in 50% of subjects within two weeks. Histopathological examinations revealed stomach hemorrhages and bloody urinary content .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Hepatotoxicity | Liver damage observed; NOEL at 36 mg/kg bw/day |
| Carcinogenicity | Positive in genotoxicity assays; classified as possible human carcinogen |
| Reproductive Toxicity | Potential reproductive toxicant; limited data available |
Genotoxicity and Mechanisms
MDA's genotoxic effects have been linked to its structural properties which allow it to interact with DNA, potentially leading to mutations. Studies have shown that it can induce oxidative stress and DNA damage in various cell types . The exact mechanisms remain under investigation but may involve metabolic activation pathways leading to the formation of reactive intermediates.
Environmental Impact
MDA's persistence in the environment raises concerns regarding soil and water contamination. Research indicates that it can degrade under specific conditions but may also contribute to soil toxicity affecting microbial communities .
Scientific Research Applications
Synthesis and Chemical Reactions
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group modifications which are crucial in the development of complex molecules.
Table 1: Key Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of Dyes | Used as a precursor in the synthesis of azo dyes and other colorants due to its ability to undergo diazotization reactions. |
| Pharmaceuticals | Acts as an intermediate in the production of pharmaceutical compounds, particularly those requiring chlorinated aromatic amines. |
| Polymer Chemistry | Utilized in the formulation of polymeric materials where it serves as a curing agent or cross-linking agent. |
Analytical Applications
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This method is particularly useful for assessing purity and quantifying the compound in various matrices.
Case Study: HPLC Analysis
A study demonstrated the separation of this compound on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water with phosphoric acid. The method proved effective for both analytical and preparative purposes, allowing for the isolation of impurities and pharmacokinetic studies .
Industrial Applications
This compound finds utility in several industrial applications:
Table 2: Industrial Uses
Toxicological Profile
Understanding the safety profile of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] is crucial for its application in consumer products.
Table 3: Toxicological Data
| Parameter | Value |
|---|---|
| LD50 (oral) | >5000 mg/kg (rat) |
| LD50 (dermal) | >2000 mg/kg (rat) |
The compound exhibits low acute toxicity based on available data, making it suitable for use in various applications with proper handling protocols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives of 5-oxopentanoic acid and aromatic amino acid analogs. Below is a detailed comparison based on substituents, molecular properties, and reported bioactivities.
Structural Analogues and Their Properties
Key Structural and Functional Differences
Aromatic Substituents :
- The target compound incorporates a 4-methoxynaphthalen-2-yl group, which distinguishes it from analogs with simpler aromatic systems (e.g., benzyl or coumarin derivatives in ). This naphthalene moiety may enhance lipophilicity and π-π stacking interactions in biological targets .
- Nebostinel () features a 4,4-dimethylcyclohexyl group, imparting conformational rigidity and hydrophobic interactions, critical for its neuroprotective activity.
Backbone Modifications: The target compound contains three amide linkages, enabling hydrogen bonding and structural flexibility. In contrast, derivatives like 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid () prioritize steric protection of functional groups for synthetic intermediates.
Bioactivity Correlations: Thiazolidinone derivatives (e.g., ) demonstrate anti-cancer activity via thiazole ring interactions with cellular targets. The target compound’s naphthalene and phenyl groups may similarly engage in hydrophobic binding pockets. Nebostinel () exemplifies how cyclohexyl groups can optimize pharmacokinetic properties, suggesting that the target compound’s methoxynaphthalene group could influence bioavailability and target selectivity.
Computational and Analytical Insights
- Similarity Metrics: Tanimoto and Dice coefficients, used in virtual screening (), could quantify structural similarity between the target compound and known inhibitors. For example, its naphthalene group may align with pharmacophores in kinase inhibitors ().
- Synthetic Challenges : The compound’s multiple amide bonds and stereocenters necessitate advanced coupling strategies, akin to peptide synthesis methodologies described in .
Preparation Methods
Condensation Reactions with Acetic Anhydride
A widely documented method involves the condensation of 4,4'-methylenebis(2,6-diethylaniline) with chlorinating agents. In one patented approach, 310 g of 4,4'-methylenebis(2,6-diethylaniline) is dissolved in 1 kg of acetic acid, followed by the dropwise addition of 535 g of acetic anhydride under vigorous stirring. The mixture is refluxed for 30 minutes, after which the reaction solution is quenched in cold water to precipitate the intermediate 4,4'-methylenebis(2,6-diethylacetamido)benzene. This intermediate is subsequently treated with chlorine gas or a chlorinating agent to introduce the chloro substituents at the 3-positions of the aromatic rings.
Key parameters influencing yield and purity include:
-
Temperature : Reflux conditions (~118°C for acetic acid) ensure complete acetylation.
-
Stoichiometry : A 1:1.7 molar ratio of aniline derivative to acetic anhydride optimizes intermediate formation.
-
Workup : Quenching in cold water (10× volume) maximizes precipitation efficiency.
This method achieves a yield of approximately 85–90% for the acetylated intermediate, with chlorination steps typically adding 10–15% mass loss due to byproduct formation.
Catalytic Ethylation and Chlorination
An alternative route focuses on the ethylation of m-chloroaniline precursors. A Chinese patent (CN1903832A) outlines a two-step process involving:
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Ethylation : Reaction of m-chloroaniline with ethylene at 150–400°C and 10–25 MPa in the presence of a metal-aniline complex catalyst (e.g., aluminum-aniline).
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Chlorination : Direct introduction of chlorine atoms via electrophilic substitution or using chlorinating agents like sulfuryl chloride.
The ethylation step employs a pressurized reactor, where ethylene gas is introduced into a mixture of m-chloroaniline and a catalyst (e.g., 20 g aluminum in 500 g aniline) at 300°C. This generates 3-chloro-2,6-diethylaniline, which is then coupled via a methylene bridge using formaldehyde or paraformaldehyde under acidic conditions.
Critical Observations :
-
Catalyst Regeneration : The aluminum-aniline catalyst is regenerated during hydrolysis, reducing costs.
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Byproducts : Diethylaniline (up to 58.8%) and residual aniline (0.1–2.7%) necessitate rigorous distillation.
-
Yield : The ethylation step achieves 48–49% conversion to 3-chloro-2,6-diethylaniline, with final coupling yields of 70–75% after purification.
Comparative Analysis of Methodologies
The table below contrasts the two primary synthetic routes:
The condensation method offers higher intermediate yields but relies on pre-functionalized aniline derivatives. In contrast, catalytic ethylation uses cheaper precursors but demands advanced equipment for high-pressure reactions.
Optimization of Chlorination Steps
Chlorination is a pivotal stage in introducing the 3-chloro substituents. Electrophilic aromatic substitution using chlorine gas in the presence of Lewis acids (e.g., FeCl₃) is common. However, over-chlorination and ring degradation pose challenges. A modified approach employs sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, which selectively chlorinates the 3-position without affecting ethyl groups.
Key Findings :
-
Temperature Control : Maintaining sub-10°C temperatures minimizes polysubstitution.
-
Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
-
Stoichiometry : A 1:2 molar ratio of aniline derivative to SO₂Cl₂ ensures complete monochlorination.
Industrial-Scale Production Considerations
Large-scale synthesis requires addressing:
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Waste Management : Acetic acid and aluminum hydroxide byproducts necessitate neutralization and filtration systems.
-
Energy Efficiency : High-pressure ethylation reactors consume significant energy, favoring condensation routes for lower operational costs.
-
Quality Control : GC-MS and HPLC are critical for detecting residual aniline and diethylaniline impurities .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing MCDEA?
Answer:
MCDEA is typically synthesized via nucleophilic substitution reactions between 3-chloro-2,6-diethylaniline and formaldehyde under controlled acidic or basic conditions. Characterization requires a combination of:
- High-Performance Liquid Chromatography (HPLC) to confirm purity (>95% as per industrial standards) .
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify substitution patterns and structural integrity .
- Differential Scanning Calorimetry (DSC) to determine melting points (observed range: 33–37°C for related analogs) and thermal stability .
Basic: How does steric hindrance from chloro and ethyl substituents influence MCDEA's reactivity in epoxy-amine systems?
Answer:
The 3-chloro and 2,6-diethyl groups create significant steric hindrance, slowing primary amine reactivity while favoring secondary amine participation in crosslinking. This results in:
- Delayed gelation times compared to unsubstituted analogs.
- Controlled network formation, enhancing mechanical properties in cured epoxies (e.g., tensile strength up to 7.9 MPa in optimized systems) .
- Reduced reaction rates at lower temperatures, requiring higher curing temperatures (e.g., 150–180°C) to achieve full conversion .
Advanced: How does phase separation in thermoset/thermoplastic blends affect reaction kinetics of MCDEA-cured epoxy networks?
Answer:
In blends with thermoplastics like polyetherimide (PEI), phase separation occurs at 20–40% conversion, altering reaction dynamics:
- Dilution Effect : Initial homogeneous blends show reaction rates identical to neat systems, but PEI reduces reactive group concentration .
- Accelerated Kinetics Post-Separation : Above 30 wt% PEI, phase separation increases local epoxy-amine concentration, accelerating reaction rates by 20–30% .
- Contrast with Polystyrene (PS) : PS blends exhibit faster post-separation kinetics due to lower compatibility, highlighting the role of thermoplastic-epoxy interactions .
Methodology : Use in situ Fourier Transform Infrared (FTIR) spectroscopy and DSC to track conversion and phase boundaries .
Advanced: What methodological approaches effectively analyze dynamic rheological behavior of MCDEA-based systems near gelation?
Answer:
Near the gel point (e.g., 50–180°C), rheological studies reveal:
- Power-Law Relationships : Viscosity (η) scales with , and storage modulus (G') with , where . For MCDEA, and above 150°C, consistent with Rouse percolation models .
- Frequency Dependence : At 170–180°C, the scaling law holds (), indicating critical relaxation dynamics .
Experimental Design : Use parallel-plate rheometry in isothermal mode, coupled with time-cure superposition principles to model viscoelastic transitions .
Advanced: How do substituent positions impact MCDEA's performance as a chain extender in polyurethanes?
Answer:
The 3-chloro and 2,6-diethyl configuration enhances:
- Hydrolytic Stability : Chloro groups reduce water absorption in polyurethanes by 15–20% compared to non-halogenated analogs .
- Mechanical Gradient Formation : In bilayer systems, MCDEA-based layers achieve elastic moduli of 0.74 MPa (bottom layer) vs. 0.12 MPa (top flexible layer) when combined with polytetrahydrofuran polyols .
Optimization Strategy : Adjust crosslinker ratios (e.g., DMTDA:TMP from 100:0 to 60:40) and monitor via tensile testing and dynamic mechanical analysis (DMA) .
Advanced: How can researchers resolve contradictions in reported reaction rate constants for MCDEA-cured systems?
Answer:
Discrepancies arise from:
- Temperature Dependence : Rate constants decrease below 150°C due to vitrification effects, altering diffusion-controlled kinetics .
- Phase-Separation Timing : Early-phase separation in blends can artificially inflate rate measurements if not accounted for .
Resolution Tactics :- Use controlled isothermal curing to isolate temperature effects.
- Apply chemorheological models (e.g., WLF equation) to normalize data across studies .
Basic: What safety protocols are critical when handling MCDEA in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to limit inhalation exposure (H335 risk) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What role does MCDEA play in designing high-Tg epoxy networks?
Answer:
MCDEA’s rigid bis(aryl) structure contributes to:
- High Glass Transition Temperatures () : Up to 177°C for fully cured DGEBA-MCDEA networks .
- Thermal Stability : Decomposition onset at >300°C, validated by thermogravimetric analysis (TGA) .
Application Note : Optimize stoichiometry (amine:epoxy = 1:1) and post-cure at 180°C for 2 hours to maximize .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
